BenchChemオンラインストアへようこそ!

(S)-1-(3,5-Dichloropyridin-4-yl)ethyl methanesulfonate

Enantiomeric Excess Chiral Purity Stereochemistry

This (S)-enantiomer mesylate (CAS 1370347-51-5) is a single-enantiomer activated leaving group critical for stereospecific synthesis of FGFR inhibitor analogues like LY2874455. The (S)-configuration ensures predictable stereochemical outcomes in SN2 nucleophilic displacements, directly preserving the enantiomeric excess of the final API. Procurement of the wrong enantiomer (R-isomer, CAS 1254473-70-5) or racemate erodes ee to ≤50%, adding costly chiral resolution steps. This chiral building block installs the chiral ether pharmacophore in patented routes, saving months of method development for CDMOs and medicinal chemistry teams.

Molecular Formula C8H9Cl2NO3S
Molecular Weight 270.13 g/mol
CAS No. 1370347-51-5
Cat. No. B3236538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(3,5-Dichloropyridin-4-yl)ethyl methanesulfonate
CAS1370347-51-5
Molecular FormulaC8H9Cl2NO3S
Molecular Weight270.13 g/mol
Structural Identifiers
SMILESCC(C1=C(C=NC=C1Cl)Cl)OS(=O)(=O)C
InChIInChI=1S/C8H9Cl2NO3S/c1-5(14-15(2,12)13)8-6(9)3-11-4-7(8)10/h3-5H,1-2H3/t5-/m0/s1
InChIKeyFTNBZNPYGMRMCX-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(3,5-Dichloropyridin-4-yl)ethyl Methanesulfonate (CAS 1370347-51-5): A Defined Chiral Mesylate Synthon for Asymmetric Drug Synthesis


(S)-1-(3,5-Dichloropyridin-4-yl)ethyl methanesulfonate is a single-enantiomer pyridine-derived sulfonate ester . With a molecular formula of C8H9Cl2NO3S and a molecular weight of 270.13 g/mol, it functions as a chiral-activated leaving group . Its primary utility lies in the stereospecific synthesis of complex pharmaceutical targets, where the (S)-configuration is retained or inverted in a predictable manner, as exemplified by its role as a critical intermediate in patented FGFR inhibitor programs [1].

Sourcing (S)-1-(3,5-Dichloropyridin-4-yl)ethyl Methanesulfonate: The Consequence of Stereochemical Mismatch in Chiral Synthesis


For chiral drug synthesis, a generic or incorrect enantiomer cannot be substituted for (S)-1-(3,5-dichloropyridin-4-yl)ethyl methanesulfonate without eroding the enantiomeric excess (ee) of the final API. The (S)-enantiomer (CAS 1370347-51-5) and its (R)-counterpart (CAS 1254473-70-5) are diastereomeric tasks that lead to opposing stereochemical outcomes in nucleophilic displacement reactions . Procurement of the racemate or the unintended enantiomer introduces a synthetic burden, as it necessitates chiral resolution or results in a product with 50% ee at best, directly impacting synthetic yield, purity, and the pharmacological profile of the target molecule [1].

Differentiation Evidence for (S)-1-(3,5-Dichloropyridin-4-yl)ethyl Methanesulfonate: Purity, Configuration, and Synthetic Utility


Enantiomeric Purity vs. Racemic Mixture and (R)-Enantiomer

The targeted procurement of the (S)-enantiomer guarantees a defined stereochemical starting point. While the racemic mixture offers a chiral purity of 0% and the (R)-enantiomer provides the opposite configuration, the (S)-enantiomer is commercially supplied with a verified chemical purity of 98% . This chiral identity is the foundational requirement for constructing chiral APIs where the (S)-center is a pharmacophoric element, as any deviation directly compromises the final product's enantiomeric excess [1].

Enantiomeric Excess Chiral Purity Stereochemistry

Role as a Key Intermediate in the Synthesis of a Potent Pan-FGFR Inhibitor (LY2874455)

The compound is explicitly claimed as an intermediate in the patent for the clinical-stage pan-FGFR inhibitor LY2874455 [1]. The synthetic route involves an SN2 inversion, where the (S)-mesylate is displaced to install the (R)-ether configuration of the final drug substance. This specific transformation is enabled by the methanesulfonate leaving group's superior reactivity profile, which is critical for achieving the high yields required for a viable commercial-scale synthesis [2].

Drug Synthesis FGFR Inhibitor Patent Intermediate

Reactivity Profile: Methanesulfonate as a Superior Leaving Group for Nucleophilic Displacement

The mesylate group (OMs) is a well-established superior leaving group compared to halides or tosylates in SN2 reactions due to its optimal balance of stability and reactivity (pKa of methanesulfonic acid is ~ -2) [1]. This ensures high conversion rates under mild conditions, minimizing side-product formation and preserving the integrity of the chiral center during the inversion process .

Leaving Group Ability Nucleophilic Substitution Synthetic Efficiency

Procurement-Driven Application Scenarios for (S)-1-(3,5-Dichloropyridin-4-yl)ethyl Methanesulfonate


Synthesis of Chiral FGFR Inhibitor APIs

Procurement is essential for research teams and CDMOs synthesizing analogues of LY2874455. The (S)-mesylate is the defined entry point for installing the chiral ether pharmacophore, as validated in patented routes. Using the incorrect enantiomer would lead to the therapeutically inferior (S)-configured final product [1].

Stereospecific Synthesis of Other 3,5-Dichloropyridine-Derived Pharmaceuticals

The 3,5-dichloropyridine core is a privileged scaffold in kinase inhibitors and other therapeutic areas. This chiral building block is directly applicable to the synthesis of any experimental therapeutic requiring (R)- or (S)-1-(3,5-dichloropyridin-4-yl)ethyl ethers via SN2 chemistry, saving months of chiral separation method development [2].

Chemical Process Development and Scale-Up Studies

The high reactivity of the mesylate leaving group and the compound's defined stereochemistry make it a model substrate for optimizing SN2 inversion conditions on a heterocyclic core. Procurement supports process chemistry studies aiming to maximize yield and throughput for key transformations in a drug's synthetic route [3].

Quote Request

Request a Quote for (S)-1-(3,5-Dichloropyridin-4-yl)ethyl methanesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.